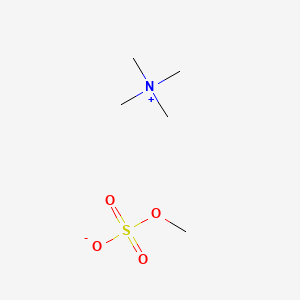

Tetramethylammonium methyl sulphate

Description

Contextualizing Quaternary Ammonium (B1175870) Compounds within Contemporary Chemical Research

Quaternary ammonium compounds (QACs), often referred to as "quats," represent a broad and diverse class of chemicals. nih.gov They are characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl moieties. mdpi.comwikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature of QACs. wikipedia.org

In recent decades, QACs have become high-production-volume chemicals, with their use accelerating significantly, in part due to global health events. nih.govnih.govacs.orgacs.org Their primary functions include acting as antimicrobials, surfactants, preservatives, antistatic agents, and dispersants. nih.gov This wide range of applications has led to their incorporation into a vast array of products, from cleaning and disinfecting agents to personal care items and industrial formulations. nih.govmdpi.com The versatility of QACs stems from the ability to modify the organic groups attached to the central nitrogen atom, which in turn influences their functionality, environmental fate, and biological interactions. nih.govmdpi.com

Significance of Alkyl Sulphate Quaternary Ammonium Salts in Chemical Science

Within the broader category of QACs, those paired with an alkyl sulphate anion hold particular importance in chemical science. These salts are integral to various synthetic and industrial processes. For instance, sodium alkyl sulphates are key components of synthetic detergents. taylorandfrancis.com The combination of a quaternary ammonium cation with an alkyl sulphate anion can create powerful surfactants and phase-transfer catalysts. innospk.comnih.gov

Phase-transfer catalysis is a crucial technique in modern chemical manufacturing that facilitates reactions between substances in different, immiscible phases (e.g., an aqueous phase and an organic phase). innospk.comnih.gov By "escorting" a reactant from one phase to another, these catalysts can significantly increase reaction rates, improve yields, and allow for milder reaction conditions, thereby reducing energy consumption. innospk.com This makes them highly valuable in the synthesis of complex organic molecules, including pharmaceuticals. innospk.com

Interdisciplinary Relevance of Tetramethylammonium-Based Compounds in Scientific Inquiry

Tetramethylammonium (B1211777) (TMA) is the simplest quaternary ammonium cation, with the chemical formula [N(CH₃)₄]⁺. wikipedia.org Salts containing the TMA cation are utilized in a multitude of scientific fields. In organic synthesis, they serve as reagents and catalysts. wikipedia.orgacs.org For example, tetramethylammonium chloride can act as a phase-transfer catalyst in certain reactions. rsc.org

Beyond traditional chemistry, tetramethylammonium compounds have found applications in materials science, particularly in the synthesis of zeolites. researchgate.netresearchgate.net Zeolites are microporous crystalline solids with well-defined structures that are used as catalysts, adsorbents, and ion-exchange materials. The TMA cation can act as a "template" or "structure-directing agent" during the crystallization process, influencing the final structure and properties of the zeolite. researchgate.netresearchgate.net

Furthermore, the tetramethylammonium ion itself is a subject of pharmacological and toxicological research due to its structural similarity to the neurotransmitter acetylcholine. wikipedia.orgwikipedia.org This has led to investigations of its effects on the nervous and muscular systems. wikipedia.org The interdisciplinary nature of research into tetramethylammonium-based compounds underscores their importance and the broad scientific interest they command.

Interactive Data Table: Properties of Tetramethylammonium Methyl Sulphate

| Property | Value | Reference |

| Chemical Formula | C₈H₂₄N₂O₄S | innospk.comnih.gov |

| Molecular Weight | 244.35 g/mol | innospk.comsigmaaldrich.com |

| Appearance | White to off-white solid | innospk.com |

| Melting Point | 285°C | innospk.com |

| CAS Number | 14190-16-0 | innospk.comnih.govsigmaaldrich.com |

| IUPAC Name | tetramethylazanium;sulfate | nih.gov |

Research Findings on this compound

Recent research has highlighted the utility of this compound as a phase-transfer catalyst, particularly in organic synthesis for reactions like alkylations, oxidations, and reductions. innospk.com Its effectiveness stems from its ability to enhance the solubility of inorganic salts in organic media. innospk.com The synthesis of this compound is most commonly achieved through the direct alkylation of trimethylamine (B31210) with dimethyl sulphate. This exothermic reaction is typically performed under anhydrous and heated conditions to maximize yield.

In the field of materials science, tetramethylammonium salts, in general, play a crucial role as structure-directing agents in the synthesis of zeolites, such as UZM-5 and omega zeolite. researchgate.netresearchgate.net The size and shape of the tetramethylammonium cation help to form the specific porous structures of these zeolites. researchgate.net

Properties

IUPAC Name |

methyl sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CH4O4S/c1-5(2,3)4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJWEFUHPCKRIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061146 | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-92-7 | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advances for Tetramethylammonium Methyl Sulphate

Strategies for the Formation of Alkyl Sulphate Quaternary Ammonium (B1175870) Salts

The formation of quaternary ammonium salts (QAS) with alkyl sulphate anions is a significant area of synthetic chemistry, primarily relying on the quaternization of tertiary amines. This process involves the alkylation of the nitrogen atom in a tertiary amine, leading to the creation of a positively charged quaternary ammonium cation, which is then paired with an anion from the alkylating agent.

Direct Synthesis Approaches to Tetramethylammonium (B1211777) Methyl Sulphate

The most direct and conventional method for synthesizing Tetramethylammonium Methyl Sulphate is through the reaction of trimethylamine (B31210) (Me₃N) with dimethyl sulphate ((CH₃)₂SO₄). wikipedia.org This reaction is a specific example of the Menschutkin reaction, a well-established method for preparing quaternary ammonium salts. scienceinfo.comnih.gov

In this S_N2 (bimolecular nucleophilic substitution) reaction, the nitrogen atom of the tertiary amine, trimethylamine, acts as a nucleophile, attacking one of the methyl groups of dimethyl sulphate. scienceinfo.comwikipedia.org This leads to the formation of a new carbon-nitrogen bond, creating the tetramethylammonium cation, ([N(CH₃)₄]⁺). The leaving group is the methyl sulphate anion ([CH₃SO₄]⁻), which then acts as the counter-ion to the newly formed quaternary ammonium cation.

The reaction is typically carried out by combining the two reactants, often in a suitable solvent like dry ether. The process can be exothermic, and cooling is sometimes necessary during the addition of reactants to control the reaction rate. The final product is an ionic compound, often obtained as a viscous liquid or solid. lookchem.com

Chemical Equation: Me₃N + (CH₃)₂SO₄ → [N(CH₃)₄]⁺[CH₃SO₄]⁻

Investigation of Precursor Reactivity in Alkylation Reactions

The efficiency and rate of formation of this compound are heavily influenced by the reactivity of its precursors: trimethylamine and dimethyl sulphate. The reaction proceeds via an S_N2 mechanism, where the nucleophilic strength of the amine and the electrophilic nature of the alkylating agent are paramount. scienceinfo.comrsc.org

Trimethylamine (Nucleophile): As the simplest tertiary amine, trimethylamine is a potent nucleophile due to the electron-donating nature of its three methyl groups and the unhindered accessibility of the lone pair of electrons on the nitrogen atom. This allows it to readily attack the electrophilic carbon of the methylating agent.

Dimethyl Sulphate (Alkylating Agent): Dimethyl sulphate is a powerful and widely used methylating agent in organic synthesis due to its high reactivity. wikipedia.org The methyl sulphate anion ([CH₃SO₄]⁻) is an excellent leaving group, which stabilizes the negative charge that develops during the transition state, thereby facilitating the S_N2 reaction. rsc.org This high reactivity makes it preferable for industrial applications where cost and efficiency are key drivers. wikipedia.org

The combination of a strong nucleophilic amine and a highly reactive alkylating agent with a good leaving group ensures that the synthesis of this compound is generally a rapid and efficient process.

Table 1: Precursor Roles and Reactivity in Synthesis

| Precursor | Chemical Formula | Role in Reaction | Key Reactivity Factor |

|---|---|---|---|

| Trimethylamine | C₃H₉N | Nucleophile | High nucleophilicity of the nitrogen atom's lone pair. |

| Dimethyl Sulphate | C₂H₆O₄S | Alkylating Agent (Electrophile) | Highly reactive methylating agent with a good leaving group (methyl sulphate anion). wikipedia.org |

Optimization of Synthetic Conditions for High-Purity this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. Key variables in the synthesis of quaternary ammonium salts include solvent, temperature, and reaction time. nih.govacs.org

Research into quaternization reactions has shown that the choice of solvent significantly impacts reaction outcomes. While non-polar solvents like ether can be used, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) have been found to be highly efficient for quaternization reactions, even when the starting materials show poor swelling or solubility. nih.govacs.org

Table 2: Effect of Synthetic Conditions on Quaternization Reactions

| Parameter | Condition | Observed Effect on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Non-polar (e.g., Ether) | Commonly used for precipitation of the ionic product. | |

| Polar Aprotic (e.g., DMSO) | Demonstrated to be highly efficient, often leading to the highest yields. | nih.govacs.org | |

| Temperature | Room Temperature | Often results in higher yields, especially with longer reaction times, by minimizing product degradation. | nih.govacs.org |

| Elevated (e.g., 50-80 °C) | Can decrease yields, particularly over extended reaction times, due to product cleavage. | nih.govacs.org | |

| Reaction Time | Short (e.g., 3 hours) with heating | May provide the highest yield in some solvent systems but is not universally optimal. | acs.org |

| Long (e.g., 18 hours) at room temp. | Generally shows a gradual increase in yield and is often the optimal condition. | nih.govacs.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com In the context of synthesizing this compound, this primarily involves finding alternatives to toxic reagents and improving process efficiency. hidenisochema.com

A significant advancement in the sustainable synthesis of quaternary ammonium salts is the use of dimethyl carbonate (DMC) as a "green" alkylating agent. rsc.orgrsc.org Dimethyl sulphate is highly toxic and corrosive, posing significant handling risks. wikipedia.org DMC, in contrast, is a much more benign and non-corrosive alternative. rsc.org The reaction of a tertiary amine with DMC can produce a quaternary ammonium salt where the anion is methyl carbonate, which can then be exchanged if another anion is desired. rsc.orggoogle.com This route avoids the use of more hazardous traditional alkylating agents. google.com

Table 3: Comparison of Traditional vs. Green Synthetic Routes

| Feature | Traditional Method (Dimethyl Sulphate) | Green Alternative (Dimethyl Carbonate) |

|---|---|---|

| Alkylating Agent | Dimethyl Sulphate ((CH₃)₂SO₄) | Dimethyl Carbonate ((CH₃)₂CO₃) |

| Toxicity/Hazard | High toxicity, corrosive, carcinogenic potential. wikipedia.org | Low toxicity, non-corrosive, more environmentally benign. rsc.orgrsc.org |

| By-products | The methyl sulphate anion is the direct counter-ion. | Produces a methyl carbonate anion; can be readily exchanged. rsc.org |

| Process Optimization | Typically batch reactions in solvents like ether or DMSO. nih.gov | Amenable to process intensification, e.g., high-temperature continuous flow reactors. rsc.org |

| Sustainability Alignment | Lower alignment due to reagent toxicity. | Higher alignment with green chemistry principles by replacing a hazardous reagent. hidenisochema.comrsc.org |

Chemical Reactivity and Mechanistic Studies of Tetramethylammonium Methyl Sulphate

Role as a Methylating Agent: Mechanistic Pathways

Tetramethylammonium (B1211777) methyl sulphate serves as a source of a methyl group in various organic reactions. The transfer of this methyl group to a substrate is a key aspect of its reactivity.

The methyl sulphate anion is an effective methylating agent due to its chemical structure. The sulphate group is a good leaving group, facilitating the transfer of the methyl group to a nucleophile. The reaction generally proceeds via a nucleophilic substitution mechanism. researchgate.netpearson.com In these reactions, a nucleophile attacks the electrophilic carbon atom of the methyl group. stackexchange.com

The most common mechanism is the SN2 (bimolecular nucleophilic substitution) pathway. byjus.com In this one-step process, the nucleophile attacks the carbon atom of the methyl group at the same time as the sulphate leaving group departs. This backside attack results in an inversion of configuration at the carbon center, although this is not relevant for a simple methyl group transfer. The rate of the SN2 reaction is dependent on the concentrations of both the substrate (tetramethylammonium methyl sulphate) and the nucleophile.

Alternatively, under certain conditions, an SN1 (unimolecular nucleophilic substitution) mechanism may occur. This two-step process involves the initial slow step of the leaving group departing to form a methyl carbocation intermediate. This is then followed by a rapid attack by the nucleophile. The SN1 mechanism is generally favored by conditions that stabilize the carbocation and with poor nucleophiles. For a primary methyl group, the SN2 pathway is generally more favorable. byjus.com

The reactivity of the methyl sulphate anion is influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily. For instance, phenoxides, which are good nucleophiles, readily attack the methyl group of dimethyl sulphate to form anisole (B1667542) derivatives. stackexchange.com

Tetramethylammonium salts, including the methyl sulphate, have been investigated for their ability to selectively methylate organic substrates. The selectivity of methylation, particularly O-methylation versus C-methylation, can be influenced by the reaction conditions and the nature of the substrate. For example, in the methylation of phenols, O-methylation is typically favored. researchgate.net

Research has shown that various tetramethylammonium salts can act as methylating agents for a range of functional groups, including phenols, amides, N-heterocycles, alcohols, and thiols. nih.govnih.govorganic-chemistry.org The choice of the counter-ion in the tetramethylammonium salt can influence the reactivity and selectivity of the methylation reaction. For instance, tetramethylammonium fluoride (B91410) has been shown to be an effective methylating agent for a variety of substrates. organic-chemistry.orgresearchgate.net While specific studies on this compound are less common in this direct context, the principles of methylation by the tetramethylammonium cation and a methyl-donating anion are transferable.

The table below summarizes the methylation of various functional groups using different tetramethylammonium salts, illustrating the versatility of this class of reagents.

| Substrate Type | Methylating Agent | Product Type | Reference |

| Phenols | Tetramethylammonium hydroxide (B78521) | Aryl methyl ethers | researchgate.net |

| Amides | Tetramethylammonium fluoride | N-methyl amides | nih.govorganic-chemistry.org |

| Indoles | Tetramethylammonium fluoride | N-methyl indoles | nih.gov |

| Thiols | Tetramethylammonium fluoride | Methyl thioethers | organic-chemistry.org |

| Alcohols | Tetramethylammonium fluoride | Methyl ethers | organic-chemistry.org |

Catalytic Activity of this compound

Beyond its role as a stoichiometric methylating agent, this compound exhibits catalytic activity, most notably in phase transfer catalysis.

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org Quaternary ammonium (B1175870) salts, such as this compound, are commonly employed as phase transfer catalysts. innospk.com

The mechanism of phase transfer catalysis involves the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase. Due to the lipophilic nature of the alkyl groups on the cation, this ion pair is soluble in the organic phase. jetir.org Once in the organic phase, the anion is highly reactive as it is poorly solvated and can readily react with the organic substrate. After the reaction, the quaternary ammonium cation returns to the aqueous phase to repeat the cycle.

The efficiency of a phase transfer catalyst is influenced by the structure of the cation. While the tetramethylammonium cation is hydrophilic compared to its longer-chain counterparts, it can still function as a phase transfer catalyst. wikipedia.org However, its effectiveness can be lower than catalysts with more lipophilic cations like tetra-n-butylammonium. core.ac.uk The general mechanism involves the transfer of the anionic nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. operachem.com

The tetramethylammonium cation itself can play a role in facilitating catalytic transformations, even in the absence of a metal co-catalyst. The interaction of the cation with anionic species can influence their reactivity. nih.gov

In the context of catalysis, the tetramethylammonium cation can stabilize anionic intermediates or transition states, thereby lowering the activation energy of a reaction. For example, in the electrochemical reduction of CO2, tetraalkylammonium cations are used as supporting electrolytes and can influence the reaction pathway. acs.org While not a direct catalytic cycle in the traditional sense, the presence of the tetramethylammonium cation can significantly impact the selectivity and efficiency of the transformation.

Computational studies have explored the interactions between the tetramethylammonium cation and various anions, highlighting the role of electrostatic and dispersion forces. nih.govacs.org These interactions can lead to a "structured" environment around the anion, potentially influencing its nucleophilicity and reactivity in a catalytic cycle.

Thermal Decomposition Pathways and Stability Studies of this compound

The thermal stability of this compound is a critical parameter, particularly for its storage and use in reactions conducted at elevated temperatures. Studies on the thermal decomposition of related tetramethylammonium salts provide insights into the likely degradation pathways.

The thermal decomposition of quaternary ammonium salts can proceed through various mechanisms, including Hofmann elimination and nucleophilic substitution. For tetramethylammonium salts, Hofmann elimination is not possible due to the absence of a beta-hydrogen. Therefore, decomposition is expected to occur via nucleophilic attack on one of the methyl groups.

Studies on the thermal decomposition of tetramethylammonium nitrate (B79036) have shown that it proceeds via dissociation into trimethylamine (B31210) and methyl nitrate. ias.ac.in A similar pathway can be postulated for this compound, where the methyl sulphate anion would act as the nucleophile, leading to the formation of dimethyl sulphate and trimethylamine.

Computational studies on the stability of the tetramethylammonium cation have investigated degradation mechanisms such as ylide formation (YF) and nucleophilic substitution (SN2). researchgate.netmdpi.com These studies suggest that the presence of certain additives can enhance the thermal stability of the tetramethylammonium head group. researchgate.netmdpi.com

The decomposition of the sulphate component must also be considered. Ammonium sulphate, upon heating, first decomposes to ammonium bisulphate and ammonia, and at higher temperatures, further decomposes to nitrogen, ammonia, sulphur dioxide, and water. researchgate.netgoogle.com The thermal behavior of this compound will be a composite of the decomposition of both the cation and the anion.

The table below outlines the decomposition products observed for related ammonium and tetramethylammonium salts, which can help infer the potential decomposition products of this compound.

| Compound | Decomposition Products | Reference |

| Tetramethylammonium nitrate | Trimethylamine, Methyl nitrate | ias.ac.in |

| Ammonium sulphate | Ammonia, Sulphur dioxide, Nitrogen, Water | researchgate.net |

| Tetramethylammonium thiomolybdate | Trimethylamine, Dimethyl sulfide (B99878), Molybdenum sulphide | researchgate.net |

Advanced Applications of Tetramethylammonium Methyl Sulphate in Chemical and Material Sciences

Application in Diversified Organic Synthesis Methodologies

Tetramethylammonium (B1211777) methyl sulphate serves as a highly effective phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. lookchem.cominnospk.com This capability is crucial in heterogeneous reaction systems, typically involving immiscible aqueous and organic phases. innospk.com By forming an ion pair with the reacting anion, the tetramethylammonium cation transports the anion from the aqueous phase to the organic phase, where it can react with the organic substrate. innospk.com This mechanism enhances reaction rates, increases yields, and often allows for milder reaction conditions, reducing the need for harsh solvents or high temperatures. innospk.com

The utility of tetramethylammonium salts as phase-transfer catalysts is evident in a variety of organic transformations. innospk.com They are instrumental in promoting reactions such as alkylations, oxidations, and reductions by improving the solubility of inorganic reagents in organic media. innospk.com For instance, tetramethylammonium salts have been shown to be highly selective catalysts for the synthesis of gem-dichlorocyclopropanes from electrophilic alkenes and chloroform (B151607) under phase-transfer conditions. acs.org

| Organic Synthesis Application | Function of Tetramethylammonium Methyl Sulphate | Key Benefits |

|---|---|---|

| Alkylation Reactions | Transfers alkylating agents between phases. | Increased reaction efficiency and yield. innospk.com |

| Oxidation Reactions | Facilitates the interaction of oxidizing agents with organic substrates. | Allows for controlled oxidation under milder conditions. innospk.com |

| Reduction Reactions | Aids in the transfer of reducing agents. | Improves the efficiency of reduction processes. innospk.com |

| Cyclopropanation | Acts as a selective catalyst for the addition of dichlorocarbene. | Enables the synthesis of complex cyclopropane (B1198618) derivatives. acs.org |

Role in Polymerization Processes and Stabilizing Agents

The applications of this compound extend into the realm of polymer science, where it is used in the production of various polymers. innospk.com Its function in these processes can be catalytic, helping to initiate or control the polymerization reaction. As a quaternary ammonium (B1175870) salt, it can influence the ionic environment of the reaction, affecting the rate and structure of the resulting polymer chains.

Beyond its role in synthesis, it also serves as a potent stabilizing agent and surfactant. innospk.com In the oilfield industry, for example, it is employed as an emulsifier to stabilize oil-water emulsions, which is critical for efficient drilling and extraction operations. innospk.com Its surfactant properties, stemming from the distinct polar (quaternary ammonium head) and non-polar (methyl groups) components of the cation, allow it to reduce interfacial tension between immiscible liquids, thereby creating stable dispersions.

| Process | Role of this compound | Industry/Application |

|---|---|---|

| Polymer Production | Catalyst/Reaction Modifier | Specialty Chemicals, Plastics innospk.com |

| Emulsion Stabilization | Emulsifier/Surfactant | Oilfield Operations innospk.com |

| Specialty Chemical Manufacturing | Reagent/Stabilizer | Dyes, Polymers innospk.com |

Contributions to Electrochemical Deposition and Surface Science

In the field of surface science and electrochemistry, this compound and its derivatives make significant contributions, particularly in controlling the deposition of materials onto electrode surfaces. Its function as a cationic surfactant is key to this application. bohrium.com During electrochemical deposition, the tetramethylammonium cations can adsorb onto the electrode surface, creating a positively charged layer. This layer can influence the nucleation and growth of the depositing metal, often leading to smoother, more uniform, and dendrite-free surfaces. bohrium.comnih.gov

This effect is particularly valuable in battery technology, where the formation of dendritic structures during metal plating can lead to short circuits and battery failure. bohrium.com By promoting a lateral, layer-by-layer deposition of metal ions, the compound helps to mitigate these issues. bohrium.comnih.gov The surface activity of tetramethylammonium salts also makes them useful as ion-pair reagents in analytical techniques like chromatography, where they modify the surface properties of the stationary phase to improve separation. sigmaaldrich.comscbt.com

| Phenomenon | Effect of this compound | Scientific Principle |

|---|---|---|

| Electrochemical Deposition | Promotes smooth, uniform metal deposition; suppresses dendrite growth. bohrium.comnih.gov | Acts as a cationic surfactant, modifying the electrode surface and guiding ion deposition. bohrium.com |

| Surface Tension | Reduces interfacial tension between phases. | Functions as a surfactant and emulsifier. innospk.com |

| Ion Pair Chromatography | Used as a mobile phase additive to enhance separation. | Forms ion pairs with analytes, altering their retention characteristics. sigmaaldrich.comscbt.com |

Electrolyte Additive Functions in Energy Storage Systems

One of the most promising advanced applications of this compound is as an electrolyte additive in energy storage systems, specifically in aqueous zinc-ion batteries. bohrium.comnih.gov Zinc metal is an attractive anode material due to its high theoretical capacity and low cost, but it suffers from problems like dendrite growth and parasitic side reactions, such as the hydrogen evolution reaction (HER), during charging and discharging. bohrium.comnih.govresearchgate.net

Research has shown that introducing a small amount of tetramethylammonium sulphate hydrate (B1144303) (TMA₂SO₄) into the electrolyte can effectively address these challenges. bohrium.comnih.gov The tetramethylammonium cations act as an electrostatic shield on the zinc anode surface. nih.govresearchgate.net This shield guides the deposition of zinc ions laterally, preventing the vertical stacking that leads to dendrites. bohrium.comnih.gov This results in a smooth, stable zinc deposition and significantly enhances the battery's cycling life and stability. bohrium.comresearchgate.net

| Performance Metric | Result with TMA₂SO₄ Additive | Reference |

|---|---|---|

| Dendrite Growth | Greatly mitigated/suppressed. | bohrium.comnih.govresearchgate.net |

| Side Reactions (e.g., HER) | Effectively blocked/mitigated. | bohrium.comnih.gov |

| Cycling Stability (Zn-Zn cell) | Excellent stability over 1800 hours at 0.5 mA cm⁻². | bohrium.comnih.govresearchgate.net |

| Capacity Retention (Zn/MnO₂ cell) | 98.72% after 200 cycles. | bohrium.comnih.govresearchgate.net |

| Initial Capacity (Zn/MnO₂ cell) | 181.3 mAh g⁻¹ at 0.2 A g⁻¹. | nih.govresearchgate.net |

| Effective Concentration | As low as 0.25 mM. | bohrium.comnih.govresearchgate.net |

Electrochemical Behavior and Interfacial Phenomena of Tetramethylammonium Methyl Sulphate Systems

Ion Transfer Kinetics and Transport Properties at Liquid-Liquid Interfaces

The transfer of ions across the interface between two immiscible electrolyte solutions (ITIES) is a fundamental process in electrochemistry. The kinetics and thermodynamics of this transfer are influenced by the ion's size, charge, and the nature of the two solvents. For the tetramethylammonium (B1211777) cation (TMA⁺), its transfer from an aqueous phase to an organic phase is a key aspect of its electrochemical behavior.

Research Findings:

Studies on the transfer of tetraalkylammonium ions across water/organic interfaces provide insight into the behavior of the TMA⁺ cation. The standard Gibbs energy of transfer (ΔG°tr) is a key thermodynamic parameter that quantifies the hydrophobicity or hydrophilicity of an ion. A more negative ΔG°tr indicates a greater affinity for the organic phase.

The transport properties, such as the diffusion coefficient and ionic conductivity, are crucial for understanding the rate at which the ions move through the solution and across the interface. These properties are dependent on the viscosity of the medium, the size of the solvated ion, and the extent of ion-pairing. In general, smaller ions with lower charge density tend to have higher mobility.

Interactive Data Table: Standard Gibbs Energy of Transfer for Tetramethylammonium Ion

| Transfer from | Transfer to | Standard Gibbs Energy of Transfer (ΔG°tr) (kJ/mol) | Reference |

| Water | Aqueous Methanol | Varies with mole fraction | core.ac.uk |

| Water | Aqueous Ethanol | Varies with mole fraction | core.ac.uk |

| Water | Aqueous Isopropanol | Varies with mole fraction | core.ac.uk |

| Dimethylsulfoxide | Various Ionic Liquids | Dependent on ionic liquid anion | rsc.org |

Electrode-Electrolyte Interface Dynamics and Charge Transfer Processes

The interface between an electrode and an electrolyte solution containing tetramethylammonium methyl sulphate is characterized by the formation of an electrical double layer and the occurrence of charge transfer reactions. The tetramethylammonium cation is known for its electrochemical stability, making it a common choice as a supporting electrolyte in a wide range of electrochemical studies.

Research Findings:

The electrochemical stability of quaternary ammonium (B1175870) cations, including TMA⁺, has been a subject of extensive research. nih.gov These cations exhibit a wide electrochemical window, meaning they are not easily oxidized or reduced. This stability is attributed to the saturated alkyl groups and the positive charge being localized on the nitrogen atom.

Cyclic voltammetry is a common technique used to study the electrochemical behavior at an electrode-electrolyte interface. For electrolytes containing tetramethylammonium salts, the voltammograms typically show a wide potential range where no faradaic current is observed, which is indicative of the stability of the electrolyte. acs.org The onset of current at extreme potentials usually corresponds to the reduction or oxidation of the solvent, the electrode material, or the counter-ion, rather than the TMA⁺ cation itself.

The dynamics of the electrode-electrolyte interface can be probed using techniques like electrochemical impedance spectroscopy (EIS). EIS can provide information about the resistance of the electrolyte, the capacitance of the electrical double layer, and the charge transfer resistance of any faradaic processes occurring at the electrode. youtube.comnih.gov In systems with this compound, the impedance spectra would be expected to reflect the properties of the electrical double layer formed by the TMA⁺ and methyl sulphate ions at the electrode surface.

Interactive Data Table: Electrochemical Properties of Quaternary Ammonium Electrolytes

| Property | Typical Value/Observation | Technique | Reference |

| Electrochemical Window | Wide, often limited by solvent or electrode | Cyclic Voltammetry | nih.govacs.org |

| Charge Transfer | Generally slow for the cation itself | Cyclic Voltammetry | nih.gov |

| Double Layer Formation | Forms a stable electrical double layer | Electrochemical Impedance Spectroscopy | youtube.com |

Spectroelectrochemical Characterization of this compound Interactions

Spectroelectrochemistry combines spectroscopic techniques with electrochemistry to provide real-time information about the structural and electronic changes occurring at the electrode-electrolyte interface during an electrochemical process. utu.fi Techniques such as in-situ UV-Vis, infrared (IR), and Raman spectroscopy can be employed to study the adsorption, orientation, and reaction of species at the electrode surface.

Research Findings:

While specific spectroelectrochemical studies on this compound are not available in the reviewed literature, the principles of the technique can be applied to understand the potential interactions. For instance, in-situ surface-enhanced Raman spectroscopy (SERS) could be used to probe the adsorption of the tetramethylammonium cation and the methyl sulphate anion on a suitable SERS-active electrode surface, such as gold or silver. rsc.org Changes in the vibrational modes of the ions upon adsorption could provide insights into their interaction with the electrode surface and the influence of the applied potential.

Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy could be used to monitor changes in the vibrational spectra of the electrolyte in the vicinity of the electrode. This could reveal information about the solvation shell of the ions and how it is perturbed by the electric field at the interface. The combination of these techniques would offer a more complete picture of the interfacial dynamics in systems containing this compound.

Due to the lack of specific experimental data, a data table for this section cannot be generated.

Environmental Fate, Degradation Pathways, and Remediation Strategies for Tetramethylammonium Methyl Sulphate

Biological Degradation Mechanisms and Microbial Interactions

The biodegradation of the tetramethylammonium (B1211777) cation is a critical pathway for its removal from the environment. Specific microbial communities have demonstrated the ability to utilize this quaternary ammonium (B1175870) compound as a substrate, primarily under anaerobic conditions.

Anaerobic digestion, a process driven by a consortium of microorganisms in the absence of oxygen, has been identified as a viable method for the degradation of TMA-containing wastewater. Within this process, methanogenesis is a key step where specialized archaea convert intermediate compounds into methane.

Studies on TMAH-containing wastewater have revealed that specific groups of methanogens are responsible for its breakdown. nih.gov Research has consistently identified two dominant genera of methanogens, Methanomethylovorans and Methanosarcina, as the primary actors in the methanogenic degradation of TMA. nih.govncku.edu.tw These microorganisms are capable of utilizing methyl groups from compounds like TMA to produce methane. asm.org

The relative abundance and activity of these methanogens appear to be dependent on the concentration of the tetramethylammonium compound. In environments with lower concentrations of TMAH, Methanomethylovorans species, such as Methanomethylovorans hollandica, tend to be the dominant and more active methanogens. nih.govnih.gov Conversely, at higher TMAH concentrations, Methanosarcina species, like Methanosarcina mazei, become the more prominent and active degraders. nih.govnih.gov This suggests a niche differentiation based on substrate concentration, where Methanosarcina is better adapted to higher-strength waste streams, while Methanomethylovorans thrives in lower concentration conditions. nih.gov

The efficiency of this biological degradation can be quantified. In one study using a continuous flow bioreactor, enriched methanogens achieved a maximum specific TMAH degradation rate of 39.5 mg TMAH/gVSS/h (milligrams of TMAH per gram of volatile suspended solids per hour). nih.gov The degradation kinetics followed a Monod-type model, with a half-saturation constant of 820 mg/L, indicating the substrate concentration at which the degradation rate is half of the maximum. nih.gov However, the process can be sensitive to other chemicals, as the presence of sulfide (B99878) at concentrations above 20 mg/L was found to significantly inhibit the specific TMAH degradation rates. nih.gov

Table 1: Microbial Players in Methanogenic Degradation of Tetramethylammonium (TMA)

| Dominant Methanogen Genus | Predominant Condition | Key Species Identified | Reference |

|---|---|---|---|

| Methanomethylovorans | Lower TMA concentrations | Methanomethylovorans hollandica | nih.gov, nih.gov |

| Methanosarcina | Higher TMA concentrations | Methanosarcina mazei | nih.gov, nih.gov |

Chemical Oxidation Processes and Advanced Treatment Technologies

For waste streams where biological treatment is not feasible due to high concentrations, toxicity, or the presence of refractory compounds, chemical oxidation offers a powerful alternative. Advanced Oxidation Processes (AOPs) are particularly effective as they generate highly reactive radicals, such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants, including the tetramethylammonium cation.

Several AOPs have been investigated for the treatment of TMAH-containing wastewater. researchgate.net The combination of ultraviolet (UV) light and ozone (O3), known as the UV/O3 process, has demonstrated significant efficacy. researchgate.net This process leads to a high degree of mineralization, which is the complete conversion of the organic compound to carbon dioxide, water, and inorganic ions. In one study, the UV/O3 process achieved 87.6% mineralization of a 40 mg/L TMAH solution within a 60-minute reaction time. researchgate.net

Another promising AOP involves the use of ozone with a catalyst. A system using a magnetic silica-iron oxide nanoparticle catalyst (SiO2/Fe3O4) in conjunction with hydrogen peroxide (H2O2) and ozone (O3) showed higher mineralization efficiency than ozone alone or in combination with just hydrogen peroxide or UV light. researchgate.net A key advantage of this catalytic system is the ability to recover and reuse the magnetic catalyst, which can improve the economic feasibility of the process. researchgate.net

Table 2: Performance of Advanced Oxidation Processes for TMAH Degradation

| Treatment Technology | Contaminant & Initial Concentration | Key Finding | Reaction Time | Reference |

|---|---|---|---|---|

| UV/Ozone (UV/O3) | TMAH (40 mg/L) | 87.6% mineralization achieved. | 60 minutes | researchgate.net |

| Catalytic Ozonation (SiO2/Fe3O4/H2O2/O3) | TMAH | Mineralization efficiency was significantly higher than O3, H2O2/O3, and UV/H2O2. | Not Specified | researchgate.net |

Membrane-Based Separation Techniques for Environmental Management

Membrane-based separation processes (MBSPs) represent a physical approach to remove contaminants from water. epa.gov These technologies use semi-permeable membranes to separate dissolved or suspended solids from a liquid stream, offering a route for both water purification and, in some cases, recovery of the target compound. researchgate.netepa.gov The selection of a specific membrane technology—such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), or reverse osmosis (RO)—depends on the size of the contaminant and the desired purity of the treated water. epa.gov

For the removal of tetramethylammonium salts from industrial wastewater, membrane distillation (MD) has been explored as a viable technology. researchgate.net MD is a thermally driven process where a hydrophobic membrane separates a warm feed solution from a cooler distillate stream. The temperature difference creates a vapor pressure gradient, causing water vapor to pass through the membrane pores while non-volatile solutes like the tetramethylammonium cation are retained.

In a study treating actual TMAH wastewater from the nano-electronics industry, an air gap membrane distillation unit successfully recovered high-quality water. researchgate.net The process was effective at reducing the TMAH concentration to 1 part per million (ppm) and lowering the total organic carbon (TOC) from 8 ppm to 0.8 ppm. researchgate.net This demonstrates the potential of membrane technologies not only to treat the effluent to meet discharge standards but also to produce purified water that could be reused, contributing to more sustainable industrial water management. researchgate.net

Computational and Theoretical Investigations of Tetramethylammonium Methyl Sulphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation for a given molecular arrangement to determine its energy and wave function, from which all other electronic properties can be derived.

For tetramethylammonium (B1211777) methyl sulphate, these calculations can elucidate the distribution of electrons within the tetramethylammonium cation and the methyl sulphate anion. Key parameters derived from these calculations include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. The positive charge of the tetramethylammonium cation is primarily localized on the central nitrogen atom, with some delocalization to the surrounding methyl groups.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions. nih.gov A large HOMO-LUMO gap suggests high stability.

Researchers use these quantum mechanical principles to predict how tetramethylammonium methyl sulphate will interact with other molecules, providing a foundational understanding of its chemical reactivity. dtic.milresearchgate.net The combination of quantum chemical methods and statistical thermodynamics also allows for the calculation of thermochemical properties such as internal energy, entropy, and heat capacity. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Stability

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool for investigating the stability and reaction mechanisms of chemical compounds. researchgate.net DFT is particularly useful for studying complex systems because it offers a good balance between computational cost and accuracy.

For the tetramethylammonium cation, a key component of this compound, DFT studies have been instrumental in evaluating its chemical stability, especially in environments relevant to technologies like anion exchange membranes (AEMs). mdpi.comresearchgate.net These studies typically focus on degradation pathways that can occur in the presence of nucleophiles, such as hydroxide (B78521) ions. The primary degradation mechanisms investigated for the tetramethylammonium cation are:

Nucleophilic Substitution (SN2): In this pathway, a nucleophile directly attacks one of the methyl carbons, leading to the displacement of a trimethylamine (B31210) molecule. mdpi.comresearchgate.net

Ylide Formation: This mechanism involves the abstraction of a proton from a methyl group, forming an unstable ylide intermediate which can then undergo further reactions. mdpi.comresearchgate.net

DFT calculations are used to map the potential energy surface for these reaction pathways, identifying the transition states and calculating the activation energy barriers (ΔE‡ or ΔG‡). mdpi.com A higher activation barrier implies a slower reaction rate and thus greater kinetic stability. Studies have shown that factors like hydration level and the presence of co-solvents can significantly influence these energy barriers. mdpi.com For instance, the presence of a deep eutectic solvent (DES) has been shown computationally to enhance the stability of the tetramethylammonium head group by increasing the activation energies for both SN2 and ylide formation degradation pathways. mdpi.com

| Degradation Pathway | Environment | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Attack by OH- | Aqueous (Implicit Solvation) | 17.0 (Free Energy Barrier, ΔG‡) |

| SN2 Attack by OH- | With Deep Eutectic Solvent (DES) | Higher than without DES |

| Ylide Formation | Low Hydration Levels | Dominant pathway |

| Ylide Formation | With Deep Eutectic Solvent (DES) | Inhibited |

These theoretical findings are critical for predicting the long-term stability of this compound in various chemical applications and for designing more robust systems. researchgate.net

Molecular Dynamics (MD) Simulations of Solvation and Interfacial Interactions

While quantum chemical methods describe the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior, including solvation, diffusion, and interactions at interfaces. digitellinc.com

For this compound, MD simulations can model its behavior in solution. These simulations provide insights into:

Solvation Structure: MD can reveal how solvent molecules, such as water, arrange themselves around the tetramethylammonium cation and the methyl sulphate anion. This includes determining the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the ion.

Ion Pairing and Aggregation: Simulations can predict the extent to which the cation and anion remain associated as an ion pair in solution or dissociate into free ions. This is crucial for understanding the conductivity and colligative properties of its solutions.

Interfacial Behavior: When this compound is part of a system with an interface (e.g., liquid-gas or liquid-solid), MD simulations can model the distribution and orientation of the ions at that interface. scispace.com For related quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, simulations have shown that the cations can preferentially accumulate at the solution-gas interface, influencing properties like surface tension. scispace.com This behavior is driven by the hydrophobic interactions between the alkyl chains of the cation and the interface. scispace.com

| Parameter | Description | Typical Findings |

|---|---|---|

| Interfacial Tension | The energy required to increase the surface area of an interface. | Quaternary ammonium salts typically reduce the interfacial tension of water. |

| Density Profile | The concentration of different species (ions, solvent) as a function of distance perpendicular to the interface. | Shows enrichment or depletion of ions at the interface. |

| Interfacial Thickness | A measure of the width of the transition region between two phases. | Can be influenced by the presence and concentration of surfactants like quaternary ammonium salts. |

| Diffusion Coefficient | A measure of the rate of movement of a species through the solution. | Can be calculated for ions and solvent molecules to understand mobility. |

These simulations are invaluable for understanding how this compound behaves in bulk solutions and at interfaces, which is essential for applications ranging from phase transfer catalysis to its use as a surfactant. researchgate.net

Predictive Modeling of this compound Performance in Diverse Environments

The ultimate goal of computational and theoretical investigations is often to build predictive models that can forecast a compound's performance under specific conditions, thereby guiding experimental work and accelerating material design. By integrating the insights from quantum chemistry, DFT, and MD simulations, it is possible to develop models that predict the behavior of this compound in diverse environments.

For example, DFT calculations of reaction barriers can be used as input for kinetic models to predict the chemical lifetime of the compound at different temperatures and in the presence of various reagents. mdpi.com Similarly, MD simulations can provide data on physical properties like viscosity, conductivity, and solubility in different solvents. By simulating the compound's interaction with various surfaces or polymers, its performance as an electrolyte, surfactant, or structure-directing agent can be assessed.

The development of these predictive models relies on a multiscale modeling approach:

Quantum Mechanics (QM): Provides accurate, fundamental parameters like charge distribution and reaction energies for small molecular systems.

Density Functional Theory (DFT): Bridges the gap by studying reaction pathways and stability for more complex systems. nih.govnih.gov

Molecular Dynamics (MD): Uses force fields (often parameterized using QM/DFT data) to simulate the collective behavior of large numbers of molecules, predicting macroscopic properties. scispace.com

By systematically studying the influence of variables like temperature, pressure, solvent composition, and the presence of co-solutes, a comprehensive understanding of the performance envelope of this compound can be established. This predictive capability is crucial for optimizing its use in existing applications and for identifying novel technological roles. mdpi.comdigitellinc.com

Advanced Analytical Methodologies for the Characterization and Quantification of Tetramethylammonium Methyl Sulphate

Chromatographic Techniques for Separation and Identificationnih.govwikipedia.orgnih.gov

Chromatography is a fundamental technique for separating and identifying the components of a mixture. For an ionic and polar compound like tetramethylammonium (B1211777) methyl sulphate, specific chromatographic methods are particularly effective. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applicationswikipedia.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, though its direct application to non-volatile salts like tetramethylammonium methyl sulphate is limited. However, GC-MS is invaluable for analyzing potential volatile impurities or degradation products. nih.govresearchgate.net For instance, in the synthesis of related compounds, GC-MS has been used to detect and quantify trace levels of alkyl mesylates. globalresearchonline.net

A common application of GC-MS in the context of tetramethylammonium compounds involves thermochemolysis. nih.govnasa.gov In this process, tetramethylammonium hydroxide (B78521) (TMAH) is used as a reagent to break down larger, non-volatile molecules into smaller, volatile fragments that can be analyzed by GC-MS. nasa.govresearchgate.net This technique is particularly useful for the analysis of organic matter in complex matrices. nasa.gov It is important to note that the high temperatures in the GC injection system can sometimes lead to the decomposition of related compounds, such as monomethyl sulfate, which can potentially generate dimethyl sulfate, leading to inaccurate readings. nih.govresearchgate.net

Table 1: GC-MS Method Parameters for Analysis of Related Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column | DB-WAX (30 m × 0.53 mm × 1.0 μm) | globalresearchonline.net |

| Sample Solvent | n-hexane | globalresearchonline.net |

| Detection Limit | 0.02 ppm (for alkyl mesylates) | globalresearchonline.net |

| Quantitation Limit | 0.05 ppm (for alkyl mesylates) | globalresearchonline.net |

| Linear Range for Dimethyl Sulfate | 0.48-208.6 mg kg⁻¹ | nih.gov |

| Precision at LOQ (Dimethyl Sulfate) | 9.1% | nih.gov |

| Accuracy at LOQ (Dimethyl Sulfate) | 96.5% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Chromatography (IC) Methodsnih.gov

Liquid chromatography-mass spectrometry (LC-MS) and ion chromatography (IC) are highly suitable for the direct analysis of this compound. researchgate.net LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a robust method for the quantification of tetramethylammonium ions in various samples. scitechnol.com

Ion chromatography is specifically designed for the separation and analysis of ions and has been successfully employed for the determination of the tetramethylammonium cation. nih.gov A typical IC method involves using a cation exchange column and an acidic mobile phase, such as sulfuric acid, to elute the tetramethylammonium ion. oaepublish.com

Recent studies have demonstrated the development of LC-MS/MS methods for the sensitive and selective quantification of tetramethylammonium in biological and environmental samples. scitechnol.comresearchgate.net These methods often involve a simple sample preparation step, such as protein precipitation, followed by direct injection into the LC-MS/MS system. scitechnol.com

Table 2: LC-MS and IC Method Parameters for Tetramethylammonium Analysis

| Parameter | LC-MS/MS | Ion Chromatography (IC) | Reference |

|---|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry | Ion Exchange Chromatography | nih.govscitechnol.com |

| Column | Weak cation exchange resin (e.g., Oasis WCX) for SPE | Cation exchange column | oaepublish.comresearchgate.net |

| Mobile Phase/Eluent | Water, Acetonitrile, Ammonium (B1175870) formate (B1220265) buffer | 11 mM H₂SO₄ | oaepublish.comsielc.com |

| Detection | Mass Spectrometry (MS/MS) | Conductivity Detector | scitechnol.comoaepublish.com |

| Linear Range (TMA+) | 0.002 to 1 μg/mL (UPLC-HRMS) | 0.3 to 100 μg/mL | oaepublish.com |

| Quantification Limit (TMA+) | 0.00034 mg/L | 0.45 mg/L | oaepublish.comresearchgate.net |

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)wikipedia.orgnih.gov

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule. The ¹H NMR spectrum of the tetramethylammonium cation typically shows a single, sharp peak, confirming the equivalence of the twelve protons. researchgate.net The ¹³C NMR spectrum will similarly show a single resonance for the four equivalent methyl carbons. For the methyl sulphate anion, distinct signals for the methyl group protons and carbon would also be expected. Tetramethylsilane (TMS) is often used as an internal standard in NMR for its sharp signal and distinct resonance. acs.org

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a suitable technique. The positive ion mode would show a prominent peak for the tetramethylammonium cation ([C₄H₁₂N]⁺) at an m/z of approximately 74.1. researchgate.netoaepublish.com The negative ion mode would detect the methyl sulphate anion ([CH₃SO₄]⁻) at an m/z of approximately 111.0. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these ions with high accuracy. oaepublish.com

Table 3: Spectroscopic Data for this compound

| Technique | Ion | Expected m/z | Reference |

|---|---|---|---|

| Mass Spectrometry (ESI+) | Tetramethylammonium (TMA⁺) | 74.097 | researchgate.netoaepublish.com |

| Mass Spectrometry (ESI-) | Methyl Sulphate (CH₃SO₄⁻) | ~111.0 | |

| ¹H NMR | Tetramethylammonium cation | Single sharp peak | researchgate.net |

| ¹³C NMR | Tetramethylammonium cation | Single resonance |

Thermal Analysis Techniques for Decomposition Studies (e.g., Thermogravimetry, Differential Thermal Analysis)nasa.govoaepublish.com

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can determine the decomposition temperature and reveal the presence of volatile components or solvent residues. For related tetramethylammonium salts, TGA has shown that decomposition can occur in distinct steps, with significant weight loss at specific temperature ranges. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. DTA can identify exothermic (heat-releasing) and endothermic (heat-absorbing) processes such as melting, crystallization, and decomposition. For instance, the thermal decomposition of tetramethylammonium nitrate (B79036), a related compound, shows an exothermic peak in air, indicating a reaction between the cation and the oxidizing anion. ias.ac.in The decomposition of other tetra-alkylammonium salts has been shown to be complex, sometimes involving phase transitions prior to decomposition. researchgate.net

Table 4: Thermal Analysis Data for Related Tetramethylammonium Compounds

| Compound | Technique | Observation | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Tetramethylammonium nitrate with YBaCu nitrates | TGA | Significant weight loss (69%) | 250 - 380 | researchgate.net |

| Tetramethylammonium nitrate with YBaCu nitrates | DTA | Exothermic behavior | 270 - 375 | researchgate.net |

| Tetra-alkylammonium thiomolybdates | DTA/TGA | Phase transitions prior to decomposition | Varies with alkyl group | researchgate.net |

Future Research Directions and Emerging Paradigms for Tetramethylammonium Methyl Sulphate

Exploration of Novel Catalytic and Reagent Applications

Tetramethylammonium (B1211777) methyl sulphate and its close analogues are emerging as significant players in the field of catalysis and as specialized reagents. Future research is poised to build upon these initial findings to develop more efficient and selective chemical transformations.

One of the most promising areas is in phase-transfer catalysis. innospk.com As a quaternary ammonium (B1175870) salt, tetramethylammonium sulphate facilitates reactions between reactants in immiscible phases (such as organic and aqueous), which can accelerate reaction rates, reduce the need for harsh conditions, and increase yields. innospk.com This capability is vital for complex organic syntheses, including alkylations and oxidations. innospk.com

A significant emerging paradigm is the development of metal-free catalytic systems. For instance, the related compound tetramethylammonium methyl carbonate has been demonstrated as an effective, reusable, and environmentally benign catalyst for the transesterification of various esters. researchgate.netrsc.org This process is highly efficient for producing biodiesel and can be used with substrates that typically deactivate conventional metal catalysts. rsc.org The in situ generation of highly active tetramethylammonium alkoxide species is a key feature of this catalytic cycle. rsc.org

Table 1: Transesterification of Methyl Benzoate with Various Alcohols using Tetramethylammonium Methyl Carbonate Catalyst

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | Benzyl benzoate | 95 |

| 2 | 1-Phenylethanol | 1-Phenylethyl benzoate | 88 |

| 3 | Cinnamyl alcohol | Cinnamyl benzoate | 96 |

| 4 | 1-Octanol | Octyl benzoate | 92 |

| 5 | Cyclohexanol | Cyclohexyl benzoate | 80 |

Data sourced from studies on metal-free transesterification reactions, highlighting the versatility of tetramethylammonium-based catalysts. rsc.org

Furthermore, tetramethylammonium salts are utilized as biochemical reagents in life science research. medchemexpress.commedchemexpress.com Another related quaternary ammonium base, tetramethylammonium hydroxide (B78521) (TMAH), is a key reagent in a technique known as thermally assisted hydrolysis and methylation (THM). researchgate.net This method is used for the structural analysis of complex and polar materials like lignins, humic substances, and synthetic polymers by breaking them down into simpler, more easily analyzed molecules. researchgate.net Future work will likely focus on designing new tetramethylammonium-based reagents for even more specific analytical and synthetic purposes, such as the development of novel reagents for accessing previously hard-to-synthesize chemical groups like heteroaromatic methyl sulfones. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The unique electrochemical and structural properties of the tetramethylammonium cation are being explored for the creation of advanced materials and for applications in nanotechnology. A primary area of current and future research is its use in energy storage devices.

Specifically, tetramethylammonium sulphate hydrate (B1144303) has been identified as a highly effective electrolyte additive in aqueous zinc-ion batteries. nih.gov It acts as a cationic surfactant that promotes smooth, lateral deposition of zinc ions, which mitigates the formation of dendrites—a common failure mechanism in such batteries. nih.gov This results in significantly improved cycling stability and longevity for the battery cells. nih.gov The addition of even a small amount of the additive (0.25 mM) can extend the stable operation of a Zn-Zn symmetrical cell to over 1800 hours. nih.gov When used in a full Zn/MnO₂ cell, the electrolyte with the additive helps achieve a high initial capacity and excellent capacity retention. nih.gov

Table 2: Performance of Zn-Ion Battery with and without Tetramethylammonium Sulphate (TMA₂SO₄) Additive

| Cell Type | Electrolyte | Cycling Stability (at 0.5 mA cm⁻²) | Initial Capacity (Zn/MnO₂ cell at 0.2 A g⁻¹) | Capacity Retention (after 200 cycles) |

|---|---|---|---|---|

| Zn-Zn Symmetrical | Standard | Prone to short-circuit | N/A | N/A |

| Zn-Zn Symmetrical | With 0.25 mM TMA₂SO₄ | > 1800 hours | N/A | N/A |

| Zn/MnO₂ Full Cell | With TMA₂SO₄ | Long-term stability | 181.3 mAh g⁻¹ | 98.72% |

This table summarizes the significant performance enhancements in zinc-ion batteries achieved by incorporating a tetramethylammonium sulphate hydrate additive into the electrolyte. nih.gov

Beyond batteries, monomers like N-methacryloyloxyethyl-N,N,N-trimethylammonium methyl sulphate are used in the synthesis of specialized water-soluble polymers. researchgate.netresearchgate.net Research into the polymerization kinetics and the structural characteristics of these polycations is ongoing, aiming to create polymers with tailored molecular weights and properties for various applications. researchgate.netresearchgate.net

Computational studies are also providing insight into how to enhance the stability of materials containing the tetramethylammonium functional group. Research using Density Functional Theory (DFT) has shown that deep eutectic solvents can enhance the chemical stability of tetramethylammonium head groups. mdpi.comnih.gov This is particularly relevant for the development of more durable anion exchange membranes (AEMs) for fuel cells, where the stability of the cationic head group is crucial for long-term performance. mdpi.comnih.gov These findings open a path toward designing more robust functional materials by modulating the molecular environment of the tetramethylammonium cation.

Sustainable Chemical Engineering and Lifecycle Assessment Studies for Tetramethylammonium Methyl Sulphate

A major future direction for chemical engineering is the integration of sustainability principles, including the use of greener chemicals and the comprehensive evaluation of a product's environmental impact from its creation to its disposal.

The use of tetramethylammonium methyl carbonate as a metal-free catalyst for biodiesel production is a prime example of green chemistry in action. rsc.org By replacing traditional metal-based catalysts, this approach reduces metal contamination in the final product and waste streams. Future research will likely focus on expanding the scope of such environmentally benign catalytic systems to other important industrial reactions. innospk.comrsc.org

However, a significant gap exists in the scientific literature regarding a comprehensive lifecycle assessment (LCA) for this compound. An LCA evaluates the environmental impact of a chemical throughout its entire existence, from raw material extraction and manufacturing to its use and final fate in the environment. researchgate.netnih.gov While LCAs have been conducted for other green solvents, demonstrating significant reductions in emissions compared to conventional chemicals, no such study is readily available for this compound. researchgate.netnih.gov

Conducting a "cradle-to-grave" LCA for this compound would be a critical area for future research. Such a study would quantify its carbon footprint, energy consumption, and other environmental impacts. nih.gov It would also involve studying its environmental fate, including its persistence, degradation pathways, and potential for bioaccumulation. arkema.comkpu.ca Currently, data on the environmental fate of this compound is scarce, and future studies would need to investigate its behavior in soil and water systems to fully assess its environmental profile. arkema.comresearchgate.net This information is essential for validating its "green" credentials and ensuring its long-term sustainable use in industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tetramethylammonium methyl sulphate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of tetramethylammonium hydroxide with methyl sulfuric acid derivatives under controlled stoichiometric conditions. Purity optimization requires careful pH monitoring and recrystallization from polar solvents (e.g., water or methanol). Impurity profiles should be analyzed using ion chromatography (IC) or nuclear magnetic resonance (NMR) to detect residual sulfate or hydroxide ions .

Q. How does the amphiphilic nature of this compound influence its efficacy as a phase-transfer catalyst in biphasic reactions?

- Methodological Answer : The hydrophilic quaternary ammonium group and hydrophobic methyl sulfate moiety enable solubility in both aqueous and organic phases. This property facilitates the transfer of reactants across immiscible layers, as demonstrated in nanoparticle synthesis where it stabilizes interfaces. Kinetic studies using UV-Vis spectroscopy can quantify transfer rates .

Q. What analytical techniques are most effective for characterizing structural and thermal properties of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability and decomposition pathways. Vibrational spectroscopy (FT-IR/Raman) identifies key functional groups, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions. For dynamic molecular behavior, low-temperature spectroscopy can probe methyl group rotational barriers (~6–7 kcal/mol) .

Advanced Research Questions

Q. How do rotational barriers of methyl groups in tetramethylammonium ions impact reactivity in methyl-transfer reactions?

- Methodological Answer : Computational studies (e.g., DFT or CNDO/2 methods) reveal that restricted methyl rotation increases transition-state stabilization during methyl transfer. Experimental validation involves isotopic labeling (e.g., deuterated analogs) and kinetic isotope effect (KIE) measurements to correlate rotational dynamics with reaction rates .

Q. What mechanisms resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on ion pairing. Conductivity measurements and dielectric constant analysis can clarify ion dissociation trends. For example, in low-polarity solvents, tight ion pairs reduce catalytic activity, whereas polar solvents enhance ion mobility. Systematic solvent screening with multivariate regression models isolates key variables .

Q. How does this compound compare to other methylating agents (e.g., dimethyl sulfate) in terms of selectivity and environmental impact?

- Methodological Answer : Comparative studies using GC-MS or HPLC-MS quantify methylation byproducts and reaction yields. Tetramethylammonium salts often exhibit higher selectivity for nucleophilic sites (e.g., oxygen vs. nitrogen) due to steric and electronic effects. Life-cycle assessments (LCAs) evaluating waste generation and toxicity profiles highlight advantages in green chemistry applications .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer : Thermal decomposition releases toxic methylamines and sulfur oxides. In situ gas monitoring (e.g., FT-IR or electrochemical sensors) and fume hood containment are mandatory. Emergency response protocols should align with the Emergency Response Guidebook (ERG) guidelines for quaternary ammonium compounds, emphasizing neutralization with weak acids (e.g., acetic acid) .

Key Research Gaps and Recommendations

- Dynamic Behavior : Investigate methyl group rotation under reaction conditions using time-resolved spectroscopy.

- Mechanistic Studies : Apply machine learning to predict solvent effects on catalytic cycles.

- Eco-Toxicology : Expand LCAs to include biodegradation pathways and aquatic toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.